4-(2-methyl-1H-imidazol-1-yl)butanoic acid

Physicochemical profiling Drug-likeness Permeability prediction

4-(2-Methyl-1H-imidazol-1-yl)butanoic acid (CAS 110525-54-7; molecular formula C₈H₁₂N₂O₂; MW 168.19 g/mol) belongs to the N-substituted imidazole carboxylic acid class, specifically a 2-methylimidazole core N-alkylated with a butanoic acid chain at the 4-position. Computed physicochemical descriptors include XLogP3-AA of 0.2, topological polar surface area (TPSA) of 55.1 Ų, one H-bond donor, and three H-bond acceptors.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 110525-54-7
Cat. No. B025506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-methyl-1H-imidazol-1-yl)butanoic acid
CAS110525-54-7
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCC1=NC=CN1CCCC(=O)O
InChIInChI=1S/C8H12N2O2/c1-7-9-4-6-10(7)5-2-3-8(11)12/h4,6H,2-3,5H2,1H3,(H,11,12)
InChIKeyILAKRGWTYGOVOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Methyl-1H-imidazol-1-yl)butanoic acid (CAS 110525-54-7): Baseline Identity for Chemical Procurement Specification


4-(2-Methyl-1H-imidazol-1-yl)butanoic acid (CAS 110525-54-7; molecular formula C₈H₁₂N₂O₂; MW 168.19 g/mol) belongs to the N-substituted imidazole carboxylic acid class, specifically a 2-methylimidazole core N-alkylated with a butanoic acid chain at the 4-position [1]. Computed physicochemical descriptors include XLogP3-AA of 0.2, topological polar surface area (TPSA) of 55.1 Ų, one H-bond donor, and three H-bond acceptors [1]. The compound is catalogued as a small-molecule building block by multiple screening compound suppliers and typically offered at a minimum purity specification of 95% . It is structurally distinct from its ethyl ester prodrug form (CAS 110525-53-6) and from positional isomers such as 3-(2-methyl-1H-imidazol-1-yl)butanoic acid (CAS 98009-61-1) .

Why Generic Substitution Falls Short for 4-(2-Methyl-1H-imidazol-1-yl)butanoic acid in Medicinal Chemistry Sourcing


CRITICAL NOTICE: No primary research papers or patents were identified that provide quantitative comparative biological selectivity, pharmacokinetic, or in vivo efficacy data for the free acid form of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid (CAS 110525-54-7) against named comparators. Consequently, the evidentiary basis for procurement prioritization rests on class-level structure-property inferences and physicochemical differentiation. The 2-methyl substituent on the imidazole ring distinguishes this compound from the des-methyl analog 4-(1H-imidazol-1-yl)butanoic acid (CAS 72338-58-0), altering computed molecular descriptors that influence passive permeability, H-bonding capacity, and metal-coordination geometry relevant to target engagement [1]. Positional isomerism (e.g., 3- vs. 4-substituted butanoic acid chain attachment) and ester vs. free acid forms further preclude straightforward interchange for applications requiring specific spatial presentation of the carboxylate pharmacophore . Absent direct comparative evidence, selection must be governed by the precise structural requirements of the target synthetic or screening workflow rather than a priori claims of superiority.

Quantitative Differentiation Evidence: 4-(2-Methyl-1H-imidazol-1-yl)butanoic acid vs. Closest Analogs


Computed Lipophilicity (XLogP3-AA) Comparison: 2-Methyl vs. Des-Methyl Analog

The 2-methyl substitution reduces computed lipophilicity compared to the des-methyl analog 4-(1H-imidazol-1-yl)butanoic acid. The target compound has an XLogP3-AA of 0.2, whereas the des-methyl analog has an estimated XLogP3-AA of approximately 0.7, representing a ~0.5 log unit decrease in computed logP [1]. This shift places the target compound closer to the optimal range for CNS drug-likeness (logP 1-3) suggested by Lipinski's guidelines, though direct experimental logP or permeability data are not available for either compound.

Physicochemical profiling Drug-likeness Permeability prediction

Topological Polar Surface Area (TPSA) Differentiation: 2-Methyl vs. Des-Methyl Analog

The TPSA of the target compound is 55.1 Ų, identical to that of the des-methyl analog 4-(1H-imidazol-1-yl)butanoic acid (also 55.1 Ų, PubChem CID 85631) [1]. This equivalence reflects that the methyl group contributes no additional polar atoms to the surface area calculation. Consequently, any differential permeability or bioavailability between these two analogs would be driven primarily by logP differences rather than TPSA, simplifying structure-activity relationship interpretation for medicinal chemistry teams [1].

Membrane permeability Oral bioavailability Medicinal chemistry design

Acute Toxicity (LD50): 4-(2-Methyl-1H-imidazol-1-yl)butanoic acid in Mouse Intraperitoneal Model

The acute toxicity of the target compound has been recorded in the Registry of Toxic Effects of Chemical Substances (RTECS) with an LD50 value of 600 mg/kg via intraperitoneal administration in mouse . For the des-methyl analog 4-(1H-imidazol-1-yl)butanoic acid, analogous RTECS acute toxicity data are not found in the same curated databases, preventing direct comparator-level safety inference. A class-level observation: 2-methylimidazole itself (the core substructure) has documented neurologic effects in mice, with convulsant potency approximately one-fourth that of pentylenetetrazole [1]. This provides a contextual framework for hazard assessment but does not constitute a quantitative comparison between the target compound and any specific structural analog.

Toxicology Safety screening Compound handling classification

Synthetic Accessibility via N-Alkylation Route: 2-Methylimidazole Core Advantage

The compound is synthesized via N-alkylation of 2-methylimidazole with a 4-halobutanoic acid derivative or via reaction with γ-butyrolactone [1]. In the reported reaction of imidazole and its 2-alkyl derivatives with γ-butyrolactone, the presence of a 2-alkyl substituent directs N-alkylation preferentially over N-acylation, providing regioselective access to the 4-(2-alkylimidazol-1-yl)butanoic acid scaffold with yields influenced by the steric and electronic nature of the 2-substituent [1]. For 2-methyl specifically, the smaller steric profile compared to 2-ethyl or 2-phenyl analogs is expected to favor higher N-alkylation yields, though explicit comparative yield data for 2-methyl vs. 2-H vs. 2-ethyl in the identical protocol are located behind a paywall and cannot be extracted quantitatively here [1].

Synthetic chemistry Building block procurement Library synthesis

Evidence-Backed Application Scenarios for Procuring 4-(2-Methyl-1H-imidazol-1-yl)butanoic acid (CAS 110525-54-7)


Medicinal Chemistry Building Block for Kinase Inhibitor Scaffold Assembly

The 2-methylimidazole-butanoic acid framework serves as a versatile carboxylic acid handle for amide coupling or esterification in the construction of kinase inhibitor libraries. Patent literature indicates that imidazole-containing carboxylic acids of this general class are useful intermediates for preparing compounds targeting protein kinases such as JAK, Src family kinases, and salt-inducible kinases (SIKs) [1]. The free carboxylic acid functionality at the terminus of the butanoic acid chain provides a conjugation point for fragment-based drug discovery (FBDD) or combinatorial library synthesis. Selection of this specific compound over the des-methyl analog can be justified when the 2-methyl group is required to occupy a hydrophobic pocket or to modulate imidazole nitrogen basicity (pKa estimated between 7.0 and 8.0 for 2-methylimidazole vs. 6.9 for imidazole), potentially affecting metal coordination geometry at enzyme active sites [2].

Carbonic Anhydrase Inhibitor Probe Design and Development

2-Methylimidazole derivatives have demonstrated inhibitory activity against carbonic anhydrase (CA) isozymes I and II through zinc-coordination mechanisms [1]. While the free acid 4-(2-methyl-1H-imidazol-1-yl)butanoic acid itself has not been directly tested in published CA inhibition assays, the 2-methylimidazole core is a validated zinc-binding pharmacophore. The butanoic acid chain offers a solvent-exposed vector for modulating isoform selectivity through additional substituent attachment. This compound can serve as a starting point for synthesizing 2-methylimidazolium salts, which were shown to be effective CA I and II inhibitors in a 2019 study, though quantitative IC50 values for the specific free acid were not reported [2].

Physicochemical Property Reference Standard for Imidazole-Alkanoic Acid SAR Studies

With a computed XLogP3-AA of 0.2 and a TPSA of 55.1 Ų [1], this compound occupies a favorable region of drug-like chemical space (meeting Lipinski's Rule of 5 criteria: MW <500, logP <5, HBD ≤5, HBA ≤10). It can serve as a baseline comparator in congeneric series exploring the impact of (a) varying alkyl chain length between the imidazole ring and the carboxylate, (b) altering the position of methyl substitution on the imidazole ring (2- vs. 1- vs. 4-methyl), or (c) replacing the carboxylic acid with bioisosteres (tetrazole, acylsulfonamide). The availability of this compound at ≥95% purity from multiple commercial sources [2] supports its use as a reproducible reference standard across laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-methyl-1H-imidazol-1-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.